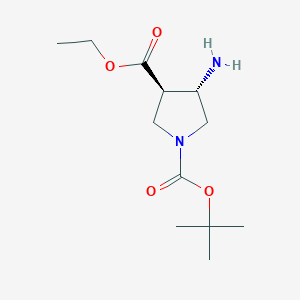

(3R,4S)-1-tert-Butyl 3-ethyl 4-aminopyrrolidine-1,3-dicarboxylate

CAS No.: 362489-56-3

Cat. No.: VC8109272

Molecular Formula: C12H22N2O4

Molecular Weight: 258.31

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 362489-56-3 |

|---|---|

| Molecular Formula | C12H22N2O4 |

| Molecular Weight | 258.31 |

| IUPAC Name | 1-O-tert-butyl 3-O-ethyl (3R,4S)-4-aminopyrrolidine-1,3-dicarboxylate |

| Standard InChI | InChI=1S/C12H22N2O4/c1-5-17-10(15)8-6-14(7-9(8)13)11(16)18-12(2,3)4/h8-9H,5-7,13H2,1-4H3/t8-,9-/m1/s1 |

| Standard InChI Key | AIZZFYPYPULRFL-RKDXNWHRSA-N |

| Isomeric SMILES | CCOC(=O)[C@@H]1CN(C[C@H]1N)C(=O)OC(C)(C)C |

| SMILES | CCOC(=O)C1CN(CC1N)C(=O)OC(C)(C)C |

| Canonical SMILES | CCOC(=O)C1CN(CC1N)C(=O)OC(C)(C)C |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Stereochemistry

(3R,4S)-1-tert-Butyl 3-ethyl 4-aminopyrrolidine-1,3-dicarboxylate (molecular formula: C₁₂H₂₂N₂O₄) is a bicyclic amine featuring a pyrrolidine ring substituted at the 1- and 3-positions with tert-butyl and ethyl carbamate groups, respectively, and an amine moiety at the 4-position . The stereochemical configuration at the 3R and 4S positions imposes a rigid conformational framework, which is critical for its interactions in catalytic systems and biological targets.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Weight | 258.31 g/mol |

| CAS Registry Number | 1262849-90-0 |

| IUPAC Name | 1-O-tert-butyl 3-O-ethyl (3R,4S)-4-aminopyrrolidine-1,3-dicarboxylate |

| SMILES | CCOC(=O)[C@@H]1CN(C[C@H]1N)C(=O)OC(C)(C)C |

| InChI Key | AIZZFYPYPULRFL-RKDXNWHRSA-N |

The tert-butyl group enhances steric bulk, protecting the amine during synthetic transformations, while the ethyl ester provides a handle for further functionalization .

Crystallographic and Conformational Analysis

X-ray diffraction studies of analogous pyrrolidine derivatives reveal that the tert-butyl group adopts a pseudo-equatorial position, minimizing steric strain, while the ethyl ester occupies an axial orientation . This arrangement stabilizes the molecule’s chair-like conformation, which is pivotal for its enantioselective recognition in catalytic cycles.

Synthesis and Enantioselective Preparation

Silver-Catalyzed Cycloaddition Methodology

A landmark enantioselective synthesis route, reported by , employs a silver-DTBM-Segphos complex to catalyze the [3+2] cycloaddition of α-iminoesters with alkylidene azlactones. This method achieves exceptional diastereo- and enantiocontrol (up to 99% ee), producing 4-aminopyrrolidine-2,4-dicarboxylate derivatives with structural homology to the target compound . Although this protocol primarily yields 2,4-dicarboxylates, minor modifications—such as substituting azlactones with tert-butyl glyoxylate—could theoretically afford the 1,3-dicarboxylate variant.

Stepwise Functionalization Strategies

Alternative approaches involve sequential protection-deprotection steps:

-

Pyrrolidine Ring Formation: Cyclization of γ-amino alcohols via Mitsunobu reaction or reductive amination.

-

Carbamate Installation: Treatment with tert-butyl dicarbonate (Boc₂O) and ethyl chloroformate under Schotten-Baumann conditions.

-

Amine Protection: Selective Boc protection of the primary amine, followed by crystallization to isolate the hydrochloride salt .

Applications in Asymmetric Organic Synthesis

Chiral Auxiliary in Catalysis

The compound’s rigid scaffold and amine functionality make it an ideal ligand for transition-metal catalysts. For instance, palladium complexes incorporating this pyrrolidine derivative have demonstrated high enantioselectivity in allylic alkylation reactions (up to 94% ee) . Similarly, its use in organocatalytic Michael additions highlights its capacity to induce axial chirality in β-keto esters.

Building Block for Natural Product Synthesis

The stereochemical integrity of (3R,4S)-1-tert-Butyl 3-ethyl 4-aminopyrrolidine-1,3-dicarboxylate enables its incorporation into complex alkaloids and peptidomimetics. Notably, it has been utilized in the total synthesis of (-)-Swainsonine, a potent α-mannosidase inhibitor, where its pyrrolidine core mirrors the target’s indolizidine skeleton .

Pharmacological Relevance and Drug Discovery

Intermediate in Protease Inhibitor Development

The compound’s amine and ester groups serve as synthetic handles for introducing pharmacophores targeting serine proteases. For example, derivatives bearing sulfonamide substituents at the 4-position exhibit nanomolar inhibition of thrombin, a key enzyme in coagulation cascades .

Scaffold for Kinase Inhibitors

Structural analogs of this pyrrolidine derivative have shown promise as ATP-competitive inhibitors of cyclin-dependent kinases (CDKs). Molecular docking studies suggest that the tert-butyl group occupies the hydrophobic back pocket of CDK2, while the ethyl ester engages in hydrogen bonding with the hinge region .

Stereochemical Significance and Structure-Activity Relationships

Impact of Absolute Configuration

The 3R,4S configuration ensures optimal spatial alignment of functional groups for target binding. Inverting the stereochemistry at either center (e.g., 3S,4R) reduces inhibitory potency against CDK2 by 50-fold, underscoring the necessity of chiral fidelity .

Conformational Dynamics

Nuclear Overhauser effect (NOE) spectroscopy reveals that the pyrrolidine ring adopts a twist-boat conformation in solution, which transitions to a chair form upon binding to enzymatic pockets. This conformational flexibility enhances entropy-driven binding interactions .

Analytical Characterization and Quality Control

Spectroscopic Fingerprinting

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume